molecular formula C15H23ClN2O4 B12696219 Carbamic acid, (4-(3-(cyclopropylamino)-2-hydroxypropoxy)phenyl)-, ethyl ester, monohydrochloride CAS No. 83263-82-5

Carbamic acid, (4-(3-(cyclopropylamino)-2-hydroxypropoxy)phenyl)-, ethyl ester, monohydrochloride

Cat. No.: B12696219
CAS No.: 83263-82-5
M. Wt: 330.81 g/mol
InChI Key: GLYDTPRQPRPPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BL-246 involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of BL-246 typically involves large-scale batch reactions using the same synthetic routes described above. The reactions are carried out in controlled environments to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

BL-246 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BL-246 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of BL-246 involves its interaction with specific molecular targets. It binds to enzymes and proteins, altering their activity and function. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions. This leads to changes in cellular processes and can result in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BL-246 is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research .

Properties

CAS No.

83263-82-5

Molecular Formula

C15H23ClN2O4

Molecular Weight

330.81 g/mol

IUPAC Name

ethyl N-[4-[3-(cyclopropylamino)-2-hydroxypropoxy]phenyl]carbamate;hydrochloride

InChI

InChI=1S/C15H22N2O4.ClH/c1-2-20-15(19)17-12-5-7-14(8-6-12)21-10-13(18)9-16-11-3-4-11;/h5-8,11,13,16,18H,2-4,9-10H2,1H3,(H,17,19);1H

InChI Key

GLYDTPRQPRPPMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)OCC(CNC2CC2)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.